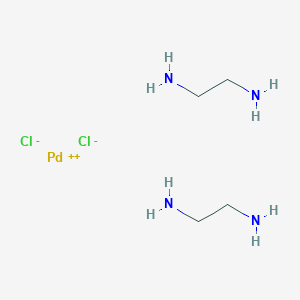

Bis(ethylenediamine)palladium(II) chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichloropalladium;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H8N2.2ClH.Pd/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDQNUWZQXYUDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16Cl2N4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13963-53-6 | |

| Record name | Bis(ethylenediamine)palladium(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(ethylenediamine)palladium(II) Chloride

Introduction: The Significance of [Pd(en)₂]Cl₂

Bis(ethylenediamine)palladium(II) chloride, with the chemical formula [Pd(en)₂]Cl₂, is a coordination compound of significant interest in both academic research and industrial applications. At its core is a palladium(II) ion, which typically exhibits a square planar geometry, coordinated by two bidentate ethylenediamine (en) ligands.[1] The chloride ions are not directly bonded to the palladium center in the primary coordination sphere but act as counter-ions to balance the 2+ charge of the complex cation. The chelation of the ethylenediamine ligands, where each ligand binds to the palladium center through its two nitrogen atoms, forms highly stable five-membered rings, a phenomenon known as the chelate effect, which greatly enhances the complex's stability.

This stability and well-defined structure make this compound a versatile tool for researchers and chemical professionals. It is widely employed as a catalyst or catalyst precursor in a variety of organic transformations, most notably in carbon-carbon bond-forming cross-coupling reactions like the Suzuki and Heck reactions.[1][2][3] Beyond catalysis, it serves as a valuable starting material for the synthesis of other palladium complexes and palladium nanoparticles.[2] Furthermore, its potential biological activities, including antitumor properties, have made it a subject of investigation in medicinal chemistry.[4] This guide provides a comprehensive overview of its synthesis, characterization, and safe handling, grounded in established chemical principles.

Core Principles: The Chemistry of Formation

The synthesis of this compound is a classic example of a ligand substitution reaction in coordination chemistry. The palladium(II) center, a d⁸ transition metal ion, has a strong preference for forming four-coordinate, square planar complexes.[5] The reaction proceeds by displacing ligands from a suitable palladium(II) precursor with ethylenediamine.

The most common starting material is palladium(II) chloride (PdCl₂). However, PdCl₂ is notoriously insoluble in water and many common solvents, which complicates its direct use.[6] To overcome this, PdCl₂ is often first converted into a soluble aqueous species, the tetrachloropalladate(II) anion, [PdCl₄]²⁻, by dissolving it in a solution containing an excess of chloride ions (e.g., from hydrochloric acid or a salt like NaCl).[6]

Reaction: PdCl₂(s) + 2Cl⁻(aq) → [PdCl₄]²⁻(aq)

Once the soluble tetrachloropalladate(II) is formed, the two bidentate ethylenediamine ligands are introduced. Ethylenediamine is a much stronger ligand than chloride and readily displaces all four chloride ions from the coordination sphere of the palladium. The formation of two stable five-membered chelate rings provides a strong thermodynamic driving force for the reaction.

Overall Reaction: [PdCl₄]²⁻(aq) + 2 H₂NCH₂CH₂NH₂(aq) → [Pd(H₂NCH₂CH₂NH₂)₂]²⁺(aq) + 4Cl⁻(aq)

The resulting product is the bis(ethylenediamine)palladium(II) cation with its associated chloride counter-ions, which can then be isolated from the solution, typically as a crystalline solid.

Experimental Protocol: Synthesis of [Pd(en)₂]Cl₂

This section details a representative, self-validating protocol for the laboratory-scale synthesis of this compound. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Materials and Equipment

| Reagents & Materials | Equipment |

| Palladium(II) chloride (PdCl₂) | 100 mL Beaker or Erlenmeyer flask |

| Hydrochloric acid (HCl), concentrated | Magnetic stirrer and stir bar |

| Ethylenediamine (H₂NCH₂CH₂NH₂) | Hot plate |

| Deionized water | Pasteur pipettes |

| Ethanol | Büchner funnel and filter flask |

| Diethyl ether | Watch glass |

| pH paper or pH meter | |

| Vacuum oven or desiccator |

Step-by-Step Synthesis Procedure

-

Preparation of the Soluble Palladium Precursor:

-

Accurately weigh 1.00 g of palladium(II) chloride (PdCl₂) and transfer it to a 100 mL beaker.

-

In a well-ventilated fume hood, add approximately 20 mL of deionized water and 1 mL of concentrated hydrochloric acid.

-

Gently heat the mixture on a hot plate with magnetic stirring. The initially insoluble brown PdCl₂ will slowly dissolve to form a clear, reddish-brown solution of tetrachloropalladate(II), H₂[PdCl₄]. This step is crucial for ensuring the palladium is available for reaction.[6]

-

-

Ligand Addition and Complex Formation:

-

Allow the palladium solution to cool to room temperature.

-

In a separate small beaker, prepare a dilute solution of ethylenediamine by adding approximately 0.7 mL of ethylenediamine to 10 mL of deionized water. Caution: This dilution should be done slowly as it is an exothermic process.

-

Slowly, and with continuous stirring, add the diluted ethylenediamine solution dropwise to the palladium precursor solution. A color change and the formation of a precipitate should be observed. The slow addition prevents localized high concentrations of the ligand and ensures a homogenous reaction.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 30-60 minutes to ensure the reaction goes to completion.

-

-

Product Isolation and Purification:

-

Collect the resulting pale yellow or off-white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product sequentially with small portions of cold deionized water, followed by ethanol, and finally diethyl ether. The water wash removes any unreacted salts (like HCl), the ethanol wash removes residual water and organic impurities, and the ether wash facilitates rapid drying.

-

Dry the purified product in a vacuum oven at a low temperature (e.g., 50-60 °C) or in a desiccator to obtain the final this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Validation: Characterization of the Final Product

Verifying the identity and purity of the synthesized complex is a critical step. A combination of physical and spectroscopic methods should be employed.

| Property | Expected Result |

| Chemical Formula | C₄H₁₆Cl₂N₄Pd[7] |

| Molecular Weight | 297.52 g/mol [7][8] |

| Appearance | Pale yellow to yellowish-green crystals or powder[1] |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching and bending vibrations from the coordinated ethylenediamine ligands. |

| Elemental Analysis | C, H, N percentages should match the calculated theoretical values for the formula. |

| Solubility | Typically soluble in polar solvents. |

Safety and Hazard Management

A rigorous approach to safety is paramount when handling the chemicals involved in this synthesis. All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Palladium(II) Chloride (PdCl₂): Corrosive and can cause serious eye damage.[9] It may also cause an allergic skin reaction. Handle with care to avoid creating dust.

-

Ethylenediamine: A corrosive and flammable liquid. It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.

-

This compound ([Pd(en)₂]Cl₂): Classified as harmful if swallowed, in contact with skin, or if inhaled.[10][11] It causes skin irritation and serious eye irritation.[10][11] Avoid breathing dust.[10]

-

Hydrochloric Acid (HCl): Highly corrosive and can cause severe burns. The vapor is irritating to the respiratory system.

Handling Precautions:

-

PPE: Always wear a lab coat, chemical-resistant gloves, and safety goggles.[10][11]

-

Ventilation: Use a fume hood to avoid inhalation of dust and vapors.[11]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Do not pour palladium-containing solutions down the drain.

Conclusion

The synthesis of this compound is a foundational procedure in coordination chemistry that yields a highly stable and versatile complex. By understanding the underlying principles of ligand substitution and the chelate effect, and by adhering to a precise and safe experimental protocol, researchers can reliably produce this valuable compound for its myriad applications in catalysis, materials science, and beyond. The validation of the final product through appropriate characterization techniques is essential to ensure the integrity of subsequent experimental work.

References

-

Coordination Chemistry of Palladium(II) Ternary Complexes with Relevant Biomolecules. IntechOpen. [Link]

-

Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies. PubMed. [Link]

-

palladiumii ethylenediamine complex: Topics. Science.gov. [Link]

-

Palladium(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, chloride (1:2). PubChem. [Link]

-

MIXED-LIGAND COMPLEXES OF PALLADIUM(II) WITH DIETHYLENETRIAMINE. Journal of Coordination Chemistry. [Link]

-

Safety Data Sheet: Palladium(II) chloride. Carl ROTH. [Link]

-

Palladium(II) chloride. Wikipedia. [Link]

-

Palladium: Inorganic & Coordination Chemistry. ResearchGate. [Link]

-

This compound. MySkinRecipes. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palladium(II) chloride - Wikipedia [en.wikipedia.org]

- 7. chemscene.com [chemscene.com]

- 8. Palladium(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, chloride (1:2) | C4H16Cl2N4Pd | CID 167543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. carlroth.com [carlroth.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. tcichemicals.com [tcichemicals.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Bis(ethylenediamine)palladium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of [Pd(en)₂]Cl₂

Bis(ethylenediamine)palladium(II) chloride, with the chemical formula [Pd(C₂H₈N₂)₂]Cl₂, is a coordination compound of significant interest in various chemical disciplines. The palladium(II) ion, a d⁸ metal center, typically adopts a square planar geometry, a characteristic that profoundly influences its reactivity and potential applications.[1] The chelation of two ethylenediamine (en) ligands to the palladium center imparts considerable stability to the complex.[1] This compound serves as a versatile precursor for the synthesis of other palladium complexes and is a valuable catalyst in a range of organic transformations, including cross-coupling reactions like the Suzuki and Heck reactions.[1][2][3] Furthermore, its potential biological activities, including antitumor properties, have positioned it as a compound of interest in medicinal chemistry.[1] A thorough understanding of its three-dimensional structure at the atomic level is paramount to elucidating its chemical behavior and designing novel applications. This guide provides an in-depth analysis of the crystal structure of this compound, grounded in authoritative crystallographic studies.

Synthesis and Crystallization: From Solution to Single Crystal

The preparation of high-purity, crystalline this compound is a critical first step for accurate structural analysis. A common and effective method involves the ligand substitution reaction between palladium(II) chloride (PdCl₂) and ethylenediamine in a polar solvent.[3]

Experimental Protocol: Synthesis and Recrystallization

Objective: To synthesize and grow single crystals of [Pd(en)₂]Cl₂ suitable for X-ray diffraction analysis.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Ethylenediamine (en)

-

Hydrochloric acid (HCl, aqueous solution)

-

Ethanol (absolute)

-

Deionized water

-

Sodium hydroxide (NaOH, 3-5 M)

Procedure:

-

Dissolve a precisely weighed amount of PdCl₂ in a minimal amount of aqueous HCl with gentle heating and stirring. The acid facilitates the dissolution of the palladium salt.

-

In a separate vessel, prepare a solution of ethylenediamine. A slight excess of ethylenediamine (e.g., a 2.2–2.5:1 molar ratio of en to PdCl₂) is recommended to ensure the complete displacement of the chloride ligands from the palladium coordination sphere.[3]

-

Slowly add the ethylenediamine solution dropwise to the warm palladium chloride solution while stirring continuously. The reaction is typically carried out at a temperature between 60-80°C for 4-6 hours.[3]

-

Carefully adjust the pH of the reaction mixture to a range of 7–8 using a solution of NaOH.[3] This deprotonates the amine groups of the ethylenediamine, promoting their coordination to the palladium center.[3] Maintaining the pH in this range is crucial; a pH below 7 can favor the unreacted [PdCl₄]²⁻ species, while a pH above 8 risks the precipitation of palladium(II) hydroxide.[3]

-

Allow the solution to cool slowly to room temperature. This slow cooling is essential to induce the crystallization of the product rather than rapid precipitation, which would likely result in a microcrystalline powder unsuitable for single-crystal X-ray diffraction.

-

Collect the resulting pale yellow crystals by filtration.

-

Wash the crystals with cold ethanol to remove any unreacted starting materials and byproducts.[3]

-

For single-crystal growth, recrystallization from a hot ethanol-water mixture can be performed. Dissolve the crystalline product in a minimal amount of the hot solvent mixture and allow it to cool undisturbed over several hours to days. The slow evaporation of the solvent will promote the formation of well-defined single crystals.

-

Dry the final product under vacuum.

Caption: Experimental workflow for the synthesis and crystallization of this compound.

Crystal Structure Analysis: An Atomic-Level Perspective

The definitive determination of the crystal structure of [Pd(en)₂]Cl₂ was accomplished through three-dimensional X-ray diffraction techniques.[4] This powerful analytical method allows for the precise mapping of electron density within a crystal, revealing the spatial arrangement of atoms and the nature of the chemical bonds that hold the structure together.

Crystallographic Data

The crystal structure of this compound has been meticulously determined.[4] The key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Triclinic | [4] |

| Space Group | Pī | [4] |

| a (Å) | 6.8607 ± 0.0004 | [4] |

| b (Å) | 8.3610 ± 0.0008 | [4] |

| c (Å) | 4.9940 ± 0.0003 | [4] |

| α (°) | 97.716 ± 0.006 | [4] |

| β (°) | 100.683 ± 0.005 | [4] |

| γ (°) | 108.571 ± 0.006 | [4] |

| Volume (ų) | 259.0 | [4] |

| Z (formula units/cell) | 1 | [4] |

The [Pd(en)₂]²⁺ Cation: Coordination Geometry and Conformation

The crystal structure consists of discrete [Pd(en)₂]²⁺ cations and Cl⁻ anions.[4] The palladium atom is situated at a center of symmetry within the unit cell.[4] It is coordinated by four nitrogen atoms from the two ethylenediamine ligands in a square planar configuration.[1][4] This coordination geometry is characteristic of Pd(II) complexes.[1] The average Pd-N bond distance is 2.036 Å.[4]

The ethylenediamine ligands form chelate rings with the palladium atom. These five-membered rings are not perfectly planar. The conformation of the chelate rings is a critical feature of the structure. The carbon atoms of the ethylenediamine ligands are displaced from the plane defined by the palladium and the two coordinating nitrogen atoms.[4]

Caption: Coordination geometry of the [Pd(en)₂]²⁺ cation, illustrating the square planar arrangement of the nitrogen atoms around the central palladium atom.

Crystal Packing and Intermolecular Interactions

The packing of the [Pd(en)₂]²⁺ cations and Cl⁻ anions in the crystal lattice is stabilized by a network of hydrogen bonds.[4] Specifically, N-H···Cl hydrogen bonds are formed between the amine groups of the ethylenediamine ligands and the chloride anions.[4] These interactions link the ions together in layers parallel to the (010) plane of the crystal.[4] The N-Cl distances for these hydrogen bonds range from 3.217 to 3.357 Å.[4] This extensive hydrogen bonding network is a key factor in the stability of the crystal lattice.

Implications of the Crystal Structure

The detailed knowledge of the crystal structure of this compound provides valuable insights into its properties and reactivity:

-

Stability: The square planar geometry and the chelate effect of the ethylenediamine ligands contribute to the high thermodynamic stability of the complex.[1]

-

Reactivity: The accessibility of the palladium center can be inferred from the crystal packing. The hydrogen bonding network may influence the dissolution of the compound and its reactivity in solution.

-

Catalysis: In catalytic applications, the dissociation of one of the ethylenediamine ligands is often a prerequisite for the catalytic cycle to proceed. The strength of the Pd-N bonds, as determined from the crystal structure, is a key parameter in understanding the catalytic activity.

-

Drug Design: For potential medicinal applications, the precise geometry of the complex is crucial for understanding its interaction with biological macromolecules such as DNA.

Conclusion

The crystal structure of this compound, as determined by X-ray crystallography, reveals a square planar coordination geometry for the palladium(II) ion, with the [Pd(en)₂]²⁺ cations and Cl⁻ anions held together by a network of N-H···Cl hydrogen bonds. This detailed structural information is fundamental to understanding the chemical and physical properties of this important coordination compound and serves as a foundation for its application in catalysis, materials science, and medicinal chemistry. The protocols and data presented in this guide offer a comprehensive overview for researchers and professionals working with this versatile palladium complex.

References

-

Wiesner, J. R., & Lingafelter, E. C. (1966). The Crystal Structure of this compound. Inorganic Chemistry, 5(10), 1770–1771. [Link]

Sources

Bis(ethylenediamine)palladium(II) chloride thermal stability and decomposition

An In-depth Technical Guide to the Thermal Stability and Decomposition of Bis(ethylenediamine)palladium(II) Chloride

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathway of this compound, [Pd(en)₂]Cl₂. Designed for researchers, chemists, and materials scientists, this document synthesizes the theoretical principles governing the thermal degradation of palladium-amine complexes with practical, field-proven experimental protocols. While specific, detailed thermogravimetric studies on [Pd(en)₂]Cl₂ are not extensively reported in publicly accessible literature, this guide establishes a robust theoretical framework based on analogous palladium(II) complexes with nitrogen-donor ligands.[1][2][3] It outlines a proposed multi-step decomposition mechanism, provides detailed methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and offers insights into the interpretation of the resulting data. The objective is to equip professionals with the foundational knowledge and practical workflows required to investigate and understand the thermal behavior of this and similar coordination compounds.

Introduction

This compound, with the chemical formula [Pd(en)₂]Cl₂, is a coordination compound featuring a central palladium(II) ion chelated by two bidentate ethylenediamine ligands.[4] This class of compounds is significant in various fields, including catalysis, materials science, and as precursors for the synthesis of palladium-based nanomaterials.[5] The thermal stability of such precursors is a critical parameter, dictating their suitability for applications involving elevated temperatures, such as catalyst preparation or chemical vapor deposition.

Understanding the precise temperature ranges of stability and the nature of the decomposition products is essential for controlling the synthesis of materials with desired properties, such as specific particle sizes or crystalline phases of metallic palladium. This guide addresses the causality behind thermal events, providing not just procedural steps but the scientific rationale for each analytical choice, thereby establishing a self-validating system for investigation.

Physicochemical Properties

The stability and reactivity of [Pd(en)₂]Cl₂ are fundamentally linked to its structure. The palladium(II) center typically adopts a square planar geometry, a common configuration for d⁸ metal ions.[4][6] The chelation by the two ethylenediamine ligands imparts significant stability to the complex compared to monodentate amine ligands.[4]

| Property | Data | Source(s) |

| Chemical Formula | C₄H₁₆Cl₂N₄Pd | [7] |

| Molecular Weight | 297.52 g/mol | [7] |

| Synonyms | Bis(ethylenediamine)dichloropalladium(II) | [4] |

| CAS Number | 13963-53-6 / 16483-18-4 | [8][9] |

| Appearance | Light yellow to amber crystalline powder | [7] |

| Coordination Geometry | Square Planar | [4] |

Theoretical Framework for Thermal Decomposition

The thermal decomposition of palladium-amine complexes is a complex process that typically proceeds in discrete steps, culminating in the formation of metallic palladium.[3][10] The process is fundamentally a series of ligand dissociation events followed by a reduction of the metal center. For ammine chloro complexes, a key step is often an "internal" redox reaction between the metal cation and the nitrogen atom of the ammine ligand.[10]

Proposed Decomposition Pathway

Based on studies of similar palladium(II) complexes, the decomposition of [Pd(en)₂]Cl₂ in an inert atmosphere (e.g., nitrogen or argon) is hypothesized to occur via a multi-step pathway.[1][3] The initial steps involve the sequential loss of the ethylenediamine ligands. The final stage involves the reduction of palladium(II) chloride to metallic palladium.

-

Step 1: Loss of the first ethylenediamine (en) ligand. The first major thermal event is the breaking of the Pd-N coordination bonds to release one molecule of ethylenediamine. This is an endothermic process. [Pd(en)₂]Cl₂(s) → + C₂H₈N₂(g)

-

Step 2: Loss of the second ethylenediamine (en) ligand. The remaining complex, dichloro(ethylenediamine)palladium(II), is less stable and loses the second ligand at a higher temperature. → PdCl₂(s) + C₂H₈N₂(g)

-

Step 3: Decomposition of Palladium(II) Chloride. The final step is the decomposition of palladium(II) chloride to metallic palladium and chlorine gas. This reduction is characteristic of many palladium complexes at elevated temperatures.[3] PdCl₂(s) → Pd(s) + Cl₂(g)

The presence of an oxidizing atmosphere (like air or oxygen) would alter the final steps, likely leading to the formation of palladium(II) oxide (PdO) as an intermediate, which would then be reduced to metallic palladium at even higher temperatures.[3]

Caption: Proposed multi-step thermal decomposition of [Pd(en)₂]Cl₂.

Experimental Analysis of Thermal Stability

To experimentally validate the proposed decomposition pathway and quantify the thermal stability of [Pd(en)₂]Cl₂, a combination of thermogravimetric analysis (TGA/DTG) and differential scanning calorimetry (DSC) is required.[11][12]

Thermogravimetric Analysis (TGA/DTG)

Causality: TGA is the cornerstone of decomposition studies because it provides quantitative data on mass changes as a function of temperature.[12][13] By precisely measuring the mass loss at each stage, we can directly correlate these events with the loss of specific molecular fragments (i.e., the ethylenediamine ligands and chlorine), thereby confirming the stoichiometry of the decomposition reactions. The first derivative of the TGA curve (DTG) is crucial for pinpointing the temperature of the maximum rate of mass loss for each step, which provides a more accurate determination of the decomposition temperatures.[13]

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer’s specifications. Typically, this involves using certified reference materials with known Curie points for temperature calibration and standard calibration weights for mass.

-

Sample Preparation: Accurately weigh 5–10 mg of finely ground [Pd(en)₂]Cl₂ powder into a clean, tared TGA crucible (platinum or alumina is recommended for high-temperature analysis).

-

Atmosphere and Flow Rate: Place the sample in the TGA furnace. Purge the system with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate of 50–100 mL/min for at least 30 minutes before starting the analysis to ensure an oxygen-free environment.[14]

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 900 °C at a constant heating rate of 10 °C/min. A controlled heating rate is critical for obtaining reproducible and well-resolved decomposition steps.[14]

-

-

Data Acquisition: Continuously record the sample mass, temperature, and time throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass versus temperature (TGA curve) and the rate of mass change (d(mass)/dT) versus temperature (DTG curve).

Caption: Standardized workflow for TGA/DTG analysis.

Differential Scanning Calorimetry (DSC)

Causality: While TGA measures mass changes, DSC measures the heat flow associated with thermal transitions.[11] This provides complementary, critical information. Ligand dissociation is an endothermic process (requires energy to break bonds), while oxidative degradation or certain solid-state phase transitions can be exothermic. By identifying endothermic and exothermic peaks, DSC allows for a more complete thermodynamic characterization of the decomposition process, distinguishing between simple volatilization and chemical reactions.[14]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards with known melting points and enthalpies of fusion (e.g., indium, zinc).

-

Sample Preparation: Accurately weigh 2–5 mg of [Pd(en)₂]Cl₂ into a clean aluminum or platinum DSC pan. Crimp a lid onto the pan, ensuring it is not hermetically sealed if gaseous products are expected, to avoid pressure buildup. Prepare an identical empty, lidded pan to serve as the reference.

-

Atmosphere and Flow Rate: Place the sample and reference pans into the DSC cell. Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20–50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature just beyond the final decomposition observed in TGA (e.g., 600-700 °C, depending on the instrument's limits and the events of interest) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow (mW) versus temperature (°C). Identify and integrate endothermic (downward) and exothermic (upward) peaks to determine transition temperatures and enthalpy changes (ΔH).

Interpretation of Thermoanalytical Data

TGA/DTG Thermogram Interpretation

A hypothetical TGA thermogram for [Pd(en)₂]Cl₂ would be expected to show three distinct mass loss steps, corresponding to the proposed pathway.

| Step | Temperature Range (Hypothetical) | Mass Loss Event | Theoretical Mass Loss (%) |

| 1 | ~200–300 °C | Loss of first C₂H₈N₂ (en) ligand | 20.20% |

| 2 | ~300–400 °C | Loss of second C₂H₈N₂ (en) ligand | 20.20% |

| 3 | >400 °C | Loss of Cl₂ from PdCl₂ | 23.82% |

| Final | >550 °C | Final Residue: Pd | 35.78% |

-

Plateaus: Regions of the TGA curve with zero slope indicate thermal stability.[13]

-

Steps: Sharp drops in the curve signify mass loss events. The percentage loss in each step should be calculated and compared to the theoretical values to identify the departing species.

-

DTG Peaks: The peak of a DTG curve corresponds to the point of maximum decomposition rate (T_max) for that specific step and is a more reliable indicator of the decomposition temperature than the onset from the TGA curve.[13]

DSC Curve Interpretation

The DSC curve would provide energetic context to the TGA data.

-

Endothermic Peaks: Each of the ligand dissociation steps (loss of ethylenediamine) would be expected to correspond to a distinct endothermic peak in the DSC curve, as energy is consumed to break the Pd-N bonds.

-

Melting: If the compound melts before decomposing, a sharp endothermic peak would be observed without any corresponding mass loss in the TGA.

-

Exothermic Peaks: In an air atmosphere, an exothermic peak would likely be observed corresponding to the oxidative decomposition of the organic ligands.

By overlaying the TGA and DSC data, a direct correlation can be established between mass loss events and their associated energetic changes, providing a comprehensive and validated understanding of the thermal decomposition mechanism.

Conclusion

The thermal stability of this compound is a critical parameter for its application as a precursor in materials synthesis. This guide establishes a robust framework for its analysis, proposing a multi-step decomposition pathway that begins with the sequential loss of the two ethylenediamine ligands, followed by the reduction of the resulting palladium(II) chloride to metallic palladium. The detailed, self-validating experimental protocols for TGA and DSC provided herein enable researchers to systematically investigate this pathway. The interpretation of the resulting thermoanalytical data, by correlating quantitative mass loss with endothermic or exothermic events, allows for a complete and authoritative characterization of the compound's thermal behavior. This integrated approach is essential for the rational design and control of processes that utilize [Pd(en)₂]Cl₂ at elevated temperatures.

References

- Catalysis by Palladium Pincer Complexes.

- Thermal Behaviour and Decomposition Kinetics for Two Palladium(II)

- palladiumii ethylenediamine complex: Topics. Science.gov.

- Mechanism of the Thermal Decomposition of Ammonium and Ammine Chloro Complexes of Ruthenium, Rhodium, Palladium and Platinum.

- Thermal Decomposition of Tetraamminepalladium(II)

- Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. MDPI.

- Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies. PubMed.

- Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. PMC - NIH.

- Thermal and spectral studies of palladium(II) complexes.

- Synthesis, Characterization and Thermal study of Palladium (II) Complexes with Schiff Base and Mixed Ligands and Their Analytica. Advanced Journal of Chemistry, Section A.

- Thermal behavior study of palladium(II) complexes containing the iminic ligand N,N′-bis(3,4-dimethoxybenzaldehyde) ethane-1,2-diamine.

- (Ethylenediamine)palladium(II) chloride 99.99+ 15020-99-2. Sigma-Aldrich.

- Thermal decomposition of complexes of palladium(II) chloride with substituted pyridines. Semantic Scholar.

- SAFETY DATA SHEET - Bis(ethylenediamine)palladium(II) Dichloride. TCI Chemicals.

- Palladium (II)

- Thermal analysis. University of Szeged.

- Bis(ethylendiamin)palladium(II)-chlorid-Pulver (CAS-Nr. 13963-53-6). Nanoshel.

- Bis(ethylenediamine)palladium(II) Dichloride. TCI Chemicals.

- bis(ethylenediamine-N,N')palladium(2+) dichloride. CymitQuimica.

- Thermogravimetry. Chemistry LibreTexts.

- Thermal Study of [Pd(2-Phpy)Cl(L)] Complexes (L=pyridines and amines).

- Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC - NIH.

- 13963-53-6 | this compound. AiFChem.

- Thermogravimetric Analysis (TGA)

- 16483-18-4 | Bis(ethylenediamine)palladium(II) dichloride. AiFChem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CAS 16483-18-4: bis(ethylenediamine-N,N')palladium(2+) dic… [cymitquimica.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bis(ethylendiamin)palladium(II)-chlorid-Pulver (CAS-Nr. 13963-53-6) [samaterials.de]

- 8. 13963-53-6 | this compound - AiFChem [aifchem.com]

- 9. 16483-18-4 | Bis(ethylenediamine)palladium(II) dichloride - AiFChem [aifchem.com]

- 10. researchgate.net [researchgate.net]

- 11. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 12. tainstruments.com [tainstruments.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Ligand Exchange Kinetics of Bis(ethylenediamine)palladium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ligand exchange kinetics of bis(ethylenediamine)palladium(II) chloride, [Pd(en)₂]Cl₂. It delves into the fundamental principles governing these reactions, detailed experimental methodologies for their study, and the critical factors that influence their rates. The guide emphasizes the associative nature of the substitution mechanism at the square planar palladium(II) center and discusses the implications of these kinetics in the context of medicinal chemistry and drug development. Detailed protocols, data interpretation, and visual representations of the reaction mechanisms and workflows are included to offer a field-proven perspective for professionals in the field.

Introduction: The Significance of Palladium(II) Complexes

Palladium(II) complexes are of paramount importance in modern chemistry, with applications spanning from catalysis in organic synthesis to the development of novel therapeutic agents.[1][2] Their utility in pharmaceuticals is particularly noteworthy, where they serve as crucial catalysts for creating complex molecular architectures found in many drugs.[1][3] The ability of palladium(II) to facilitate a wide range of transformations, including cross-coupling reactions like the Suzuki-Miyaura coupling, has streamlined the synthesis of active pharmaceutical ingredients (APIs).[1] Furthermore, the physicochemical similarities between palladium(II) and platinum(II) complexes have positioned them as promising candidates for anticancer therapies, aiming to overcome the limitations of existing platinum-based drugs.[3][4]

The reactivity and efficacy of these complexes are intrinsically linked to the kinetics of ligand exchange at the palladium center. Understanding the rates and mechanisms of these substitution reactions is crucial for optimizing catalytic cycles and for designing drugs with specific biological targets and controlled reactivity.

The Subject of Study: this compound

This compound, with the chemical formula [Pd(en)₂]Cl₂, is a coordination complex where a central palladium ion in the +2 oxidation state is chelated by two bidentate ethylenediamine (en) ligands.[5][6] The chloride ions act as counterions to balance the charge.[5] This complex features a square planar geometry, a typical arrangement for d⁸ metal ions like palladium(II).[5][7] The chelation by the ethylenediamine ligands imparts significant stability to the complex.[6]

This compound serves as an excellent model for studying ligand exchange kinetics in square planar complexes due to its well-defined structure and moderate reactivity.[8][9]

Core Principles of Ligand Exchange in Square Planar Complexes

Ligand substitution reactions in square planar complexes, particularly those of d⁸ metals like Pd(II) and Pt(II), predominantly proceed via an associative mechanism .[10][11][12] This is in contrast to octahedral complexes, which often favor dissociative pathways.[13]

The key features of an associative mechanism (interchange associative, Iₐ, or associative, A) are:

-

Bimolecular Rate-Determining Step: The rate of the reaction depends on the concentration of both the complex and the entering nucleophile.[10][13]

-

Formation of a Higher-Coordination Intermediate: The entering ligand attacks the complex, forming a five-coordinate transition state or intermediate, typically with a trigonal bipyramidal geometry.[10][14]

-

Stereospecificity: The substitution generally proceeds with retention of the original stereochemistry.[10][15]

The general rate law for such a substitution reaction is often expressed as: Rate = (k₁ + k₂[Y]) [Complex] Where:

-

k₁ represents the solvent-assisted pathway, where a solvent molecule first coordinates to the metal center, followed by substitution by the entering ligand (Y).

-

k₂ represents the direct nucleophilic attack of the entering ligand (Y) on the complex.[16][17]

Experimental Methodologies for Kinetic Studies

The lability of Pd(II) complexes means their substitution reactions are typically much faster than those of their Pt(II) counterparts.[8][9] This necessitates the use of rapid kinetic techniques.

Monitoring the Reaction

Several analytical techniques can be employed to monitor the progress of the ligand exchange reaction in real-time:

-

UV-Visible Spectrophotometry: This is a widely used method, particularly with a stopped-flow apparatus for fast reactions. The change in the absorbance spectrum as the ligand environment around the palladium center changes allows for the tracking of reactant and product concentrations over time.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be a powerful tool for following the kinetics of ligand exchange, provided the reaction is slow enough to be monitored on the NMR timescale.[8][9][19] Changes in the chemical shifts of the ligand protons can be used to determine the concentrations of the different species in solution.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) offers high sensitivity and can be used to monitor the speciation of metal complexes.[20] It is particularly useful for identifying intermediates and products in the reaction mixture.

-

Combined Techniques: In situ X-ray diffraction (XRD) combined with optical spectroscopy can provide detailed structural information during the reaction process.[21][22]

Experimental Workflow: A Conceptual Overview

The following diagram illustrates a typical workflow for studying the kinetics of ligand exchange of [Pd(en)₂]Cl₂ with an entering ligand (L).

Caption: Conceptual workflow for kinetic analysis of ligand exchange.

Detailed Experimental Protocol: A Case Study with Thiourea

This protocol outlines a representative experiment to determine the kinetics of the substitution of a chloride ligand in a palladium complex by thiourea (TU), a biologically relevant nucleophile.[18]

Objective: To determine the rate constants for the substitution of chloride ligands in a Pd(II) complex by thiourea.

Materials:

-

Dichloro-(N-((pyridin-2-yl)methyl)aniline)palladium(II) (as a representative Pd(II) complex)

-

Thiourea (TU)

-

0.1 M LiCl solution in ultra-pure water

-

Stopped-flow spectrophotometer

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the Pd(II) complex in the 0.1 M LiCl aqueous solution.

-

Prepare a series of thiourea solutions of varying concentrations in the same solvent.

-

-

Kinetic Measurements:

-

The substitution reactions are studied under pseudo-first-order conditions, with the concentration of thiourea being at least 10 times that of the Pd(II) complex.

-

The solutions of the Pd(II) complex and thiourea are loaded into the syringes of the stopped-flow instrument.

-

The instrument rapidly mixes the two solutions, and the change in absorbance is monitored at a predetermined wavelength over time.

-

The experiment is repeated for each concentration of thiourea.

-

To study the effect of temperature, the entire set of experiments is repeated at different temperatures.

-

-

Data Analysis:

-

The observed pseudo-first-order rate constants (k_obs) are obtained by fitting the absorbance versus time data to a single exponential function.

-

The substitution of the chloride ligands by thiourea often occurs in two consecutive steps.[18]

-

A plot of k_obs versus the concentration of thiourea should be linear, following the equation: k_obs = k₁ + k₂[TU] .

-

The values of k₁ (the solvent-assisted pathway rate constant) and k₂ (the direct substitution rate constant) can be determined from the intercept and slope of this plot, respectively.

-

Factors Influencing the Reaction Rate

Several factors can significantly impact the kinetics of ligand exchange in [Pd(en)₂]Cl₂ and related complexes:

-

Nature of the Entering Ligand: The nucleophilicity of the entering ligand plays a crucial role. Stronger nucleophiles will generally react faster.[14]

-

Nature of the Leaving Group: The strength of the bond between the palladium and the leaving group is important. Weaker bonds lead to faster substitution.[23]

-

Steric Effects: Bulky ligands on the complex can hinder the approach of the entering nucleophile, slowing down the reaction.[14][24] Conversely, steric hindrance can also accelerate the dissociation of a ligand.

-

Solvent: The coordinating ability of the solvent is a key factor.[10] Coordinating solvents can participate in the reaction via the k₁ pathway, influencing the overall rate.

-

Charge on the Complex: An increase in the positive charge on the complex generally decreases the rate of substitution by a dissociative mechanism but can increase the rate for an associative mechanism with an anionic nucleophile.[10][23][24]

-

Trans Effect: The ligand trans to the leaving group can influence the rate of substitution. Ligands with a strong trans effect can weaken the bond to the leaving group, accelerating its departure.[10]

The Reaction Mechanism Visualized

The associative substitution at a square planar Pd(II) center can be visualized as a two-step process involving a five-coordinate intermediate.

Caption: Associative mechanism for ligand exchange on a Pd(II) complex.

Summary of Kinetic Data

The following table summarizes hypothetical kinetic data for the substitution of one ethylenediamine ligand from [Pd(en)₂]²⁺ by different nucleophiles (Y) to illustrate the principles discussed.

| Entering Nucleophile (Y) | k₁ (s⁻¹) | k₂ (M⁻¹s⁻¹) | Relative Rate |

| Cl⁻ | 1.2 x 10⁻⁴ | 3.5 x 10⁻² | Slow |

| Br⁻ | 1.5 x 10⁻⁴ | 8.2 x 10⁻² | Moderate |

| I⁻ | 1.8 x 10⁻⁴ | 2.1 x 10⁻¹ | Fast |

| Thiourea | 2.5 x 10⁻⁴ | 5.0 x 10⁻¹ | Very Fast |

Note: These are illustrative values to demonstrate trends and are not from a single specific study.

The data shows an increase in the second-order rate constant (k₂) with increasing nucleophilicity (I⁻ > Br⁻ > Cl⁻), which is characteristic of an associative mechanism.[14]

Applications and Implications in Drug Development

The study of ligand exchange kinetics of palladium complexes is not merely an academic exercise; it has profound implications for drug development:

-

Design of Targeted Therapies: By tuning the lability of ligands, palladium-based drugs can be designed to be relatively inert in the bloodstream but become activated upon reaching the target site (e.g., a tumor) through ligand exchange with specific biomolecules.[25]

-

Understanding Drug-Target Interactions: Kinetic studies can elucidate the mechanism by which a palladium complex binds to its biological target, such as DNA or proteins.[25] For instance, the interaction with thiol-containing molecules like cysteine and methionine is of particular interest.[25]

-

Predicting and Mitigating Toxicity: The rate of ligand exchange can influence the toxicity of a palladium complex. Highly labile complexes may undergo unwanted reactions before reaching their target, leading to off-target effects.

Conclusion

The ligand exchange kinetics of this compound are governed by an associative mechanism, characteristic of square planar d⁸ metal complexes. The reaction rates are sensitive to a variety of factors, including the nature of the entering and leaving ligands, steric effects, and the solvent. A thorough understanding of these kinetics, gained through techniques like stopped-flow spectrophotometry and NMR, is essential for the rational design of palladium-based catalysts and therapeutics. For professionals in drug development, this knowledge is critical for creating effective and safe medicines that leverage the unique chemical properties of palladium.

References

- Substitution in square planar complex. (n.d.). Google Sites.

-

Kane-Maguire, L. A. P., & Thomas, G. (1975). Kinetics and mechanism of substitution on square-planar palladium(II) complexes in mixed aqueous solvents. Journal of the Chemical Society, Dalton Transactions, (18), 1890-1894. Retrieved from [Link]

-

Tewari, G. (2016). Part 1, Substitution reactions in square planar complexes.pptx. Slideshare. Retrieved from [Link]

-

Caires, A. C. F. (2007). Recent Advances Involving Palladium (II) Complexes for the Cancer Therapy. Anti-Cancer Agents in Medicinal Chemistry, 7(5), 484-491. Retrieved from [Link]

-

Kane-Maguire, L. A. P., & Thomas, G. (1975). Kinetics and mechanism of substitution on square-planar palladium(II) complexes in mixed aqueous solvents. Semantic Scholar. Retrieved from [Link]

-

Pant, C. C. (n.d.). MSCCH-17/18/19 Course Code-CHE-501 Unit 13 : Substitution Reaction Mechanisms of Square Planar complexes. Uttarakhand Open University. Retrieved from [Link]

-

Haas, K. (2021). 12.6: Substitutions in Square Planar Complexes. Chemistry LibreTexts. Retrieved from [Link]

-

Palladium (Pd): Properties, coordination chemistry and applications against cancer. (2022). ResearchGate. Retrieved from [Link]

-

MECHANISM OF NUCLEOPHILIC SUBSTITUTION REACTIONS IN SQUARE PLANAR COMPLEXES. (2021). YouTube. Retrieved from [Link]

-

Palladium-Catalyzed reactions in Medicinal Chemistry. (2017). Slideshare. Retrieved from [Link]

-

Medicinal Applications of Coordination Complexes. (2021). Semantic Scholar. Retrieved from [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. Retrieved from [Link]

-

Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach. (2023). Royal Society of Chemistry. Retrieved from [Link]

-

Monitoring Thiol-Ligand Exchange on Au Nanoparticle Surfaces. (2018). ResearchGate. Retrieved from [Link]

-

Kinetic studies of some reactions of bis(ethylenediamine)palladium(II) ions in acid aqueous solution. (1968). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). National Institutes of Health. Retrieved from [Link]

-

In situ monitoring metal-ligand exchange processes by optical spectroscopy and X-ray diffraction analysis: a review. (2019). Macau University of Science and Technology. Retrieved from [Link]

-

KINETICS AND MECHANISM OF REACTIONS IN METAL COMPLEXES. (n.d.). Cooch Behar Panchanan Barma University. Retrieved from [Link]

-

Mechanisms for Ligand Replacement Reactions. (n.d.). Dalal Institute. Retrieved from [Link]

-

Quantitative Analysis of Thiolated Ligand Exchange on Gold Nanoparticles Monitored by 1H NMR Spectroscopy. (2015). ACS Publications. Retrieved from [Link]

-

In situ monitoring metal-ligand exchange processes by optical spectroscopy and X-ray diffraction analysis: A review. (2019). ResearchGate. Retrieved from [Link]

-

Substitution Reactions of Square Planar Complexes. (n.d.). econtent.in. Retrieved from [Link]

-

Ligand Exchange Reactions Around Palladium(II) Ions in Mononuclear Complexes Generated from a Meta-substituted Pyridine Ligand. (2020). ResearchGate. Retrieved from [Link]

-

Palladium(II) Definition. (n.d.). Fiveable. Retrieved from [Link]

-

Chapter 20: Coordination Chemistry: Reactions of Complexes. (n.d.). Cengage. Retrieved from [Link]

-

A Ligand Exchange Process for the Diversification of Palladium Oxidative Addition Complexes. (2021). DSpace@MIT. Retrieved from [Link]

-

palladium ii complexes: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

donor cis‑palladium(II) complexes with bidentate (pyridin‑2‑yl)methyl‑aniline ligands. (2023). SpringerLink. Retrieved from [Link]

-

A Ligand Exchange Process for the Diversification of Palladium Oxidative Addition Complexes. (2021). ACS Publications. Retrieved from [Link]

-

Rate and equilibrium data for substitution reactions of diaqua(ethylenediamine)palladium(II) with chloride in aqueous solution. (1990). Semantic Scholar. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Palladium-Catalyzed reactions in Medicinal Chemistry | PPTX [slideshare.net]

- 3. Palladium (Pd): Properties, coordination chemistry and applications against cancer | Research, Society and Development [rsdjournal.org]

- 4. Medicinal Applications of Coordination Complexes | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. CAS 16483-18-4: bis(ethylenediamine-N,N')palladium(2+) dic… [cymitquimica.com]

- 7. fiveable.me [fiveable.me]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jsscacs.edu.in [jsscacs.edu.in]

- 11. Part 1, Substitution reactions in square planar complexes.pptx [slideshare.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. cbpbu.ac.in [cbpbu.ac.in]

- 15. econtent.in [econtent.in]

- 16. Kinetics and mechanism of substitution on square-planar palladium(II) complexes in mixed aqueous solvents - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. Kinetics and mechanism of substitution on square-planar palladium(II) complexes in mixed aqueous solvents | Semantic Scholar [semanticscholar.org]

- 18. d-nb.info [d-nb.info]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03342B [pubs.rsc.org]

- 21. In situ monitoring metal-ligand exchange processes by optical spectroscopy and X-ray diffraction analysis: a review [macau.uni-kiel.de]

- 22. researchgate.net [researchgate.net]

- 23. uou.ac.in [uou.ac.in]

- 24. people.chem.umass.edu [people.chem.umass.edu]

- 25. benthamscience.com [benthamscience.com]

Methodological & Application

Bis(ethylenediamine)palladium(II) chloride as a catalyst in Suzuki coupling

An Application Guide to Bis(ethylenediamine)palladium(II) Chloride as a Precatalyst in Suzuki-Miyaura Cross-Coupling

Introduction: The Suzuki-Miyaura Reaction and the Role of Palladium

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this reaction, which couples organoboron compounds with organic halides or pseudohalides, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and complex materials.[1] At the heart of this transformation lies a palladium catalyst, which orchestrates the intricate sequence of oxidative addition, transmetalation, and reductive elimination that defines the catalytic cycle.[2][3] While numerous palladium sources have been developed, stable and easily handled precatalysts that reliably generate the active Pd(0) species in situ are of significant interest to the research community. This guide focuses on one such compound: this compound, [Pd(en)₂]Cl₂.

Catalyst Profile: this compound ([Pd(en)₂]Cl₂)

This compound is a coordination complex featuring a central palladium atom in the +2 oxidation state.[4] Its key characteristics make it a compelling choice as a precatalyst for cross-coupling reactions.

-

Structure and Stability: The complex exhibits a square planar geometry, typical for Pd(II) ions.[5] Two bidentate ethylenediamine (en) ligands coordinate to the palladium center, forming highly stable five-membered chelate rings.[4] This chelation significantly enhances the complex's stability, rendering it an air-stable, solid compound that is easy to handle and weigh under standard laboratory conditions.[5] The chloride ions serve as counterions to maintain charge neutrality.[5]

-

Synthesis: [Pd(en)₂]Cl₂ is typically synthesized through a straightforward ligand substitution reaction between palladium(II) chloride (PdCl₂) and ethylenediamine in a polar solvent.[5]

-

Role as a Precatalyst: Like many Pd(II) salts used in cross-coupling, [Pd(en)₂]Cl₂ is a precatalyst. It is not the active catalytic species itself but is readily reduced in situ to the catalytically active Pd(0) complex, which enters the main Suzuki-Miyaura cycle.[6] This reduction can be facilitated by various components of the reaction mixture, such as phosphine ligands (if added), amines, or through the homocoupling of boronic acids.[6]

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established pathway. When using a Pd(II) precatalyst like [Pd(en)₂]Cl₂, an initial activation step is required to generate the active Pd(0) species.

Caption: The Suzuki-Miyaura catalytic cycle initiated by a Pd(II) precatalyst.

-

Precatalyst Activation: The [Pd(en)₂]Cl₂ (Pd-II) complex is reduced to a catalytically active Pd(0) species.[6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the organic halide (Ar-X), forming a Pd(II) intermediate. This step is often rate-limiting.[2][3]

-

Transmetalation: The organic group (Ar') from the organoboron reagent is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[1][7]

-

Reductive Elimination: The two coupled organic fragments (Ar-Ar') are expelled from the palladium coordination sphere, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the cross-coupling of an aryl bromide with an arylboronic acid. Researchers should optimize conditions for their specific substrates.

Materials and Reagents:

-

Aryl Halide (e.g., 4-bromoanisole)

-

Arylboronic Acid (e.g., Phenylboronic acid)

-

This compound ([Pd(en)₂]Cl₂)

-

Base (e.g., Potassium Carbonate, K₂CO₃, anhydrous)

-

Solvent (e.g., 1,4-Dioxane and Water, degassed)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Inert atmosphere supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (2.5 mmol, 2.5 equiv).

-

Catalyst Addition: Add this compound (0.02 mmol, 2 mol%).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously overnight (12-16 hours). The reaction progress can be monitored by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Summary: Representative Reaction

The following table summarizes typical conditions and expected outcomes for a model Suzuki coupling reaction.

| Parameter | Value | Rationale |

| Aryl Halide | 4-Bromoanisole (1.0 mmol) | Aryl bromides offer a good balance of reactivity and stability. |

| Boronic Acid | Phenylboronic acid (1.2 mmol) | A slight excess ensures complete consumption of the halide. |

| Catalyst | [Pd(en)₂]Cl₂ (2 mol%) | A typical catalyst loading for efficient conversion. |

| Base | K₂CO₃ (2.5 mmol) | A common, effective base for activating the boronic acid.[8] |

| Solvent | Dioxane/H₂O (4:1, 5 mL) | A polar aprotic/aqueous mixture aids solubility of both organic and inorganic reagents. |

| Temperature | 100 °C | Sufficient thermal energy to drive the reaction, especially the oxidative addition step. |

| Time | 12 hours | A standard overnight reaction time for completion. |

| Expected Yield | >85% | Based on typical performance of palladium-catalyzed Suzuki reactions. |

Workflow Visualization

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Key Considerations and Troubleshooting

-

Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupled byproducts.[6] Thoroughly degassing solvents and maintaining an inert atmosphere are critical for high yields.

-

Base Selection: The choice of base is crucial. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive substrates (e.g., aryl chlorides).[8] The base must be strong enough to form the boronate "ate" complex but not so strong as to degrade sensitive functional groups.[7]

-

Solvent Effects: The solvent system must solubilize the organic substrates, the palladium complex, and the boronate species. The presence of water is often beneficial as it can help dissolve the inorganic base and facilitate the transmetalation step.[9]

-

Substrate Reactivity: The reactivity of the organic halide follows the trend I > Br > OTf >> Cl.[10] Coupling of aryl chlorides often requires more forcing conditions, higher catalyst loadings, or specialized ligands to facilitate the difficult oxidative addition step.[10]

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Ineffective base. | Ensure proper degassing; Increase reaction temperature; Screen different bases (e.g., K₃PO₄, Cs₂CO₃). |

| Recovery of Starting Material | Reaction temperature too low; Reaction time too short. | Increase temperature; Extend reaction time and monitor by TLC/LC-MS. |

| Boronic Acid Homocoupling | Presence of oxygen; Pd(II) mediated side reaction.[6] | Improve degassing technique; Ensure an inert atmosphere is maintained throughout the reaction. |

| Dehalogenation of Aryl Halide | Presence of water and base can lead to protodehalogenation. | Use anhydrous solvents and base if this is a major side reaction. |

Conclusion

This compound is a practical and effective precatalyst for the Suzuki-Miyaura cross-coupling reaction. Its air stability, ease of handling, and reliable performance make it a valuable tool for researchers in organic synthesis and drug development. By understanding the underlying mechanism and paying careful attention to key experimental parameters such as atmosphere, base, and solvent, scientists can successfully leverage this catalyst to construct complex biaryl structures with high efficiency.

References

- BenchChem. This compound | 13963-53-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHamryUzHIGVX37xj9qTdWYWMYkrpgwC8qPA8FgIM79GgYkHvDVaZPfpaMhqmG-Nmtqj5GquHOE7DRwkEMpyv7Xw6wXPkc27fkZiTqSwnML5-cHuTTttOCYxshT0fasGyl3HBv7]

- Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

- The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.

- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Wang, J., et al. (2020). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. [URL: https://www.researchgate.net/publication/344588206_Palladium-catalyzed_Suzuki-Miyaura_coupling_of_thioureas_or_thioamides]

- CymitQuimica. CAS 16483-18-4: bis(ethylenediamine-N,N')palladium(2+) dichloride. [URL: https://www.cymitquimica.com/cas/16483-18-4]

- Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNTHESIS. [URL: https://www.researchgate.net/publication/232759972_Palladium_Catalysts_for_the_Suzuki_Cross-Coupling_Reaction_An_Overview_of_Recent_Advances]

- Billingsley, K., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614669/]

- Sigma-Aldrich. This compound | 16483-18-4. [URL: https://www.sigmaaldrich.

- ChemScene. 13963-53-6 | this compound. [URL: https://www.chemscene.com/cas/13963-53-6.html]

- TCI Chemicals. Bis(ethylenediamine)palladium(II) Dichloride | 16483-18-4. [URL: https://www.tcichemicals.com/US/en/p/B2244]

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedalabs.com/suzuki-coupling-practical-guide/]

- ResearchGate. (2021). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water | Request PDF. [URL: https://www.researchgate.

- The University of Texas at Austin. Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. [URL: https://repositories.lib.utexas.edu/handle/2152/78640]

- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [URL: https://commonorganicchemistry.com/Rxn_Pages/Suzuki/Suzuki_Reaction.htm]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-6-chloropyridazinones]

- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. [URL: https://www.benchchem.com/application-notes/palladium-catalysts-suzuki-coupling-chloropyrimidines]

- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.3c00227]

- ChemRxiv. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7516f60294372d7335121]

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1027&context=macdonald-class]

- TMP Chem. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [URL: https://www.youtube.

- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [URL: https://www.mdpi.com/1420-3049/22/5/799]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. CAS 16483-18-4: bis(ethylenediamine-N,N')palladium(2+) dic… [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uwindsor.ca [uwindsor.ca]

Application Note & Protocol: The Heck Reaction Utilizing Bis(ethylenediamine)palladium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This application note provides a detailed guide for researchers on the setup and execution of the Heck reaction using Bis(ethylenediamine)palladium(II) chloride, [Pd(en)Cl₂], a stable, air-tolerant, and effective palladium(II) precatalyst. We delve into the underlying mechanism, provide a step-by-step experimental protocol for a representative reaction, and offer insights into parameter optimization and troubleshooting. The use of a well-defined palladium(II) complex simplifies handling procedures and offers a reliable route to the active Pd(0) catalytic species in situ.

Introduction: The Significance of the Heck Reaction

First reported by Tsutomu Mizoroki and Richard F. Heck, the Heck reaction has become an indispensable tool for the synthesis of substituted alkenes, which are key structural motifs in pharmaceuticals, natural products, and advanced materials.[1][3] The reaction's value was formally recognized with the 2010 Nobel Prize in Chemistry.[1][4] It facilitates the creation of a C(sp²)–C(sp²) bond by coupling an aryl, vinyl, or benzyl halide (or triflate) with an alkene, typically in the presence of a palladium catalyst and a base.[1][5]

Why Use this compound?

While various palladium sources like Pd(OAc)₂ and PdCl₂ are common, they often require phosphine ligands to generate the active catalyst.[1][6][7] this compound is a stable, solid Pd(II) complex that can serve as a precatalyst for coupling reactions.[8] Its primary advantage lies in being a well-defined, often air-stable compound that can be reduced in situ to the catalytically active Pd(0) species, potentially obviating the need for sensitive and expensive phosphine ligands in certain applications.

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is crucial for optimization and troubleshooting. The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] Although we start with a Pd(II) precatalyst, it must first be reduced to Pd(0) to enter the cycle. This reduction can be facilitated by amines, solvents, or other reagents in the reaction mixture.[7][9][10]

The generally accepted mechanism involves four key steps:

-

Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a square planar Pd(II) complex.[1][5]

-

Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[1][4][11]

-

β-Hydride Elimination: For the reaction to proceed, the alkylpalladium intermediate must have a hydrogen atom on a β-carbon that is oriented syn-periplanar to the palladium. This hydrogen is eliminated along with the palladium, forming a hydridopalladium(II) complex and releasing the substituted alkene product.[1][3][4][5]

-

Reductive Elimination & Catalyst Regeneration: A base is essential to neutralize the hydrogen halide (HX) formed from the hydridopalladium complex. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][12][13]

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Experimental Application & Protocol

This section provides a detailed protocol for a representative Heck reaction between iodobenzene and styrene.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | 98%+ | (e.g., Sigma-Aldrich, Strem) | Precatalyst |

| Iodobenzene | 98%+ | (e.g., Sigma-Aldrich, Acros) | Aryl Halide |

| Styrene | 99%+, inhibitor-free | (e.g., Sigma-Aldrich, Alfa Aesar) | Alkene. Pass through basic alumina to remove inhibitor before use. |

| Triethylamine (Et₃N) | ≥99.5%, anhydrous | (e.g., Sigma-Aldrich, Acros) | Base and potential reductant. |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | (e.g., Sigma-Aldrich, Acros) | Solvent. |

| Diethyl ether | Anhydrous | (e.g., Fisher Scientific) | For extraction. |

| Saturated aq. NH₄Cl | For workup. | ||

| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent. | ||

| Schlenk flask / round-bottom flask | Reaction vessel. | ||

| Magnetic stirrer and stir bar | |||

| Condenser | |||

| Inert gas supply (N₂ or Ar) | High purity | For creating an inert atmosphere. |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Heck reaction protocol.

Step-by-Step Protocol: Synthesis of (E)-Stilbene

Safety Precaution: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Vessel Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (23.5 mg, 0.1 mmol, 2 mol%).

-

Reagent Addition: Add iodobenzene (1.02 g, 0.56 mL, 5.0 mmol, 1.0 equiv).

-

Solvent Addition: Add 15 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (N₂ or Argon) for 10-15 minutes. Alternatively, use three cycles of vacuum-backfill. Maintaining an inert atmosphere is crucial as oxygen can oxidize the active Pd(0) catalyst.[10]

-

Alkene and Base Addition: Using syringes, add styrene (625 mg, 0.68 mL, 6.0 mmol, 1.2 equiv) followed by triethylamine (1.01 g, 1.39 mL, 10.0 mmol, 2.0 equiv).

-

Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the reaction steps, particularly the oxidative addition. The progress of the reaction can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up: a. Once the reaction is complete (as determined by the consumption of iodobenzene), remove the flask from the oil bath and allow it to cool to room temperature. b. Dilute the reaction mixture with 50 mL of diethyl ether. c. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 30 mL) and then with brine (1 x 30 mL).

-

Causality: The aqueous washes remove the triethylammonium iodide salt and any remaining DMF.

-

-

Purification: a. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. b. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (E)-stilbene.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The trans-coupling constant in the ¹H NMR (typically ~16 Hz) confirms the (E)-alkene stereochemistry.

Parameter Optimization and Troubleshooting

The success of a Heck reaction is highly dependent on the interplay of several factors.

| Parameter | General Guideline & Rationale | Common Problems & Solutions |

| Catalyst Loading | 0.1 - 5 mol%. Higher loadings may be needed for less reactive substrates (e.g., aryl chlorides). | Low Conversion: Increase catalyst loading. Catalyst Decomposition (black ppt): Lower temperature; ensure inert atmosphere.[10] |

| Solvent | Polar aprotic solvents like DMF, NMP, or acetonitrile are common.[7] | Poor Solubility: Switch to a different solvent (e.g., NMP for higher temperatures). |